N-[1-(1-benzofuran-2-yl)propan-2-yl]-2-(3,5-dimethyl-1,2-oxazol-4-yl)acetamide
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Overview
Description
N-[1-(1-benzofuran-2-yl)propan-2-yl]-2-(3,5-dimethyl-1,2-oxazol-4-yl)acetamide is a synthetic organic compound that belongs to the class of acetamides. This compound features a benzofuran moiety, a propan-2-yl group, and a dimethylisoxazole ring, making it a molecule of interest in various fields of research, including medicinal chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(1-benzofuran-2-yl)propan-2-yl]-2-(3,5-dimethyl-1,2-oxazol-4-yl)acetamide typically involves multi-step organic reactions. A common synthetic route may include:
Formation of Benzofuran Moiety: Starting from a suitable precursor, the benzofuran ring can be synthesized through cyclization reactions.
Attachment of Propan-2-yl Group: The propan-2-yl group can be introduced via alkylation reactions.
Synthesis of Dimethylisoxazole Ring: The dimethylisoxazole ring can be formed through cycloaddition reactions.
Coupling Reactions: The final step involves coupling the benzofuran-propan-2-yl intermediate with the dimethylisoxazole-acetamide intermediate under suitable conditions, such as the presence of a coupling agent like EDCI or DCC.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and stringent purification techniques like chromatography.
Chemical Reactions Analysis
Types of Reactions
N-[1-(1-benzofuran-2-yl)propan-2-yl]-2-(3,5-dimethyl-1,2-oxazol-4-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) for electrophilic substitution.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it valuable in synthetic organic chemistry.
Biology
In biological research, N-[1-(1-benzofuran-2-yl)propan-2-yl]-2-(3,5-dimethyl-1,2-oxazol-4-yl)acetamide may be studied for its potential biological activities, such as antimicrobial, anti-inflammatory, or anticancer properties.
Medicine
In medicinal chemistry, this compound could be explored as a lead compound for the development of new drugs. Its structural features may interact with specific biological targets, leading to therapeutic effects.
Industry
In the industrial sector, this compound may find applications in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of N-[1-(1-benzofuran-2-yl)propan-2-yl]-2-(3,5-dimethyl-1,2-oxazol-4-yl)acetamide would depend on its specific interactions with molecular targets. Potential mechanisms include:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Receptor Interaction: Binding to receptors on cell surfaces, leading to signal transduction and cellular responses.
DNA/RNA Interaction: Intercalating into DNA or RNA, affecting gene expression and protein synthesis.
Comparison with Similar Compounds
Similar Compounds
- N-(1-(benzofuran-2-yl)ethyl)-2-(3,5-dimethylisoxazol-4-yl)acetamide
- N-(1-(benzofuran-2-yl)propan-2-yl)-2-(3,5-dimethylisoxazol-4-yl)propionamide
- N-(1-(benzofuran-2-yl)propan-2-yl)-2-(3,5-dimethylisoxazol-4-yl)butyramide
Uniqueness
N-[1-(1-benzofuran-2-yl)propan-2-yl]-2-(3,5-dimethyl-1,2-oxazol-4-yl)acetamide is unique due to its specific combination of functional groups, which may confer distinct chemical and biological properties compared to similar compounds. Its benzofuran and dimethylisoxazole moieties provide a versatile platform for further functionalization and exploration in various research fields.
Properties
IUPAC Name |
N-[1-(1-benzofuran-2-yl)propan-2-yl]-2-(3,5-dimethyl-1,2-oxazol-4-yl)acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O3/c1-11(8-15-9-14-6-4-5-7-17(14)22-15)19-18(21)10-16-12(2)20-23-13(16)3/h4-7,9,11H,8,10H2,1-3H3,(H,19,21) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PIIHBIFSSGQAQI-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C)CC(=O)NC(C)CC2=CC3=CC=CC=C3O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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